Cas no 2306248-54-2 ((3R)-3-(bromomethyl)piperidine;hydrochloride)

(3R)-3-(bromomethyl)piperidine;hydrochloride 化学的及び物理的性質
名前と識別子
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- Piperidine, 3-(bromomethyl)-, hydrochloride (1:1), (3R)-
- (3R)-3-(bromomethyl)piperidine;hydrochloride
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- インチ: 1S/C6H12BrN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1
- InChIKey: MPWJVOIHKVBVED-RGMNGODLSA-N
- ほほえんだ: C([C@H]1CNCCC1)Br.Cl
(3R)-3-(bromomethyl)piperidine;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1547110-500mg |
(R)-3-(bromomethyl)piperidine hydrochloride |
2306248-54-2 | 98% | 500mg |
¥9603 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-250MG |
(3R)-3-(bromomethyl)piperidine;hydrochloride |
2306248-54-2 | 95% | 250MG |
¥ 1,920.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-250mg |
(3R)-3-(bromomethyl)piperidine;hydrochloride |
2306248-54-2 | 95% | 250mg |
¥1886.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-100mg |
(3R)-3-(bromomethyl)piperidine;hydrochloride |
2306248-54-2 | 95% | 100mg |
¥1179.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-5.0g |
(3R)-3-(bromomethyl)piperidine;hydrochloride |
2306248-54-2 | 95% | 5.0g |
¥14133.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-500.0mg |
(3R)-3-(bromomethyl)piperidine;hydrochloride |
2306248-54-2 | 95% | 500.0mg |
¥3143.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-1G |
(3R)-3-(bromomethyl)piperidine;hydrochloride |
2306248-54-2 | 95% | 1g |
¥ 4,798.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-100MG |
(3R)-3-(bromomethyl)piperidine;hydrochloride |
2306248-54-2 | 95% | 100MG |
¥ 1,201.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-5G |
(3R)-3-(bromomethyl)piperidine;hydrochloride |
2306248-54-2 | 95% | 5g |
¥ 14,394.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0935-1-5g |
(3R)-3-(bromomethyl)piperidine;hydrochloride |
2306248-54-2 | 95% | 5g |
¥14133.0 | 2024-04-22 |
(3R)-3-(bromomethyl)piperidine;hydrochloride 関連文献
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
(3R)-3-(bromomethyl)piperidine;hydrochlorideに関する追加情報
Introduction to (3R)-3-(bromomethyl)piperidine;hydrochloride (CAS No: 2306248-54-2)
(3R)-3-(bromomethyl)piperidine;hydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 2306248-54-2, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class, which is widely recognized for its utility in the synthesis of various bioactive molecules. The presence of a bromomethyl group and the hydrochloride salt form enhances its reactivity and solubility, making it a valuable intermediate in drug development.
The< strong>piperidine ring is a six-membered heterocyclic amine, characterized by a nitrogen atom incorporated into the ring structure. This structural motif is prevalent in many pharmacologically active agents due to its ability to mimic the binding properties of natural amino acids. The< strong>3-(bromomethyl)piperidine derivative specifically introduces a reactive bromomethyl group at the 3-position of the piperidine ring, which facilitates further functionalization through nucleophilic substitution reactions. This feature makes it particularly useful in constructing more complex molecular architectures.
The hydrochloride salt form of this compound enhances its stability and solubility in aqueous solutions, which is crucial for pharmaceutical applications. Hydrochloride salts are commonly used in drug formulations due to their improved bioavailability and ease of handling. In recent years, there has been growing interest in the development of chiral piperidine derivatives, as enantiomeric purity significantly influences the pharmacological activity and safety of therapeutic agents.
(3R)-3-(bromomethyl)piperidine;hydrochloride is particularly noteworthy because of its stereochemical configuration. The (R) configuration at the 3-position of the piperidine ring suggests that this compound is a specific enantiomer, which may exhibit distinct biological activities compared to its (S) counterpart. Stereoisomers often differ in their pharmacokinetic profiles, binding affinities, and therapeutic effects, making their study and development a critical area of research.
In the context of contemporary pharmaceutical research, piperidine derivatives have been extensively explored for their potential as pharmacophores in various therapeutic areas. For instance, they have shown promise in the development of central nervous system (CNS) drugs, where their ability to cross the blood-brain barrier is highly advantageous. Additionally, piperidine-based compounds have been investigated for their roles in antiviral, antibacterial, and anticancer therapies.
The bromomethyl group in< strong>(3R)-3-(bromomethyl)piperidine;hydrochloride provides a versatile handle for further chemical modifications. This group can undergo reactions such as alkylation, arylation, and etherification, allowing chemists to tailor the molecule for specific biological targets. Such modifications are essential in medicinal chemistry for optimizing drug-like properties such as potency, selectivity, and metabolic stability.
Recent advancements in synthetic methodologies have further enhanced the utility of< strong>(3R)-3-(bromomethyl)piperidine;hydrochloride. For example, transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex piperidine derivatives. These techniques have opened new avenues for drug discovery by allowing rapid diversification of molecular structures while maintaining high enantiomeric purity.
The< strong>hydrochloride form of this compound also contributes to its practicality in pharmaceutical applications. Hydrochloride salts are well-established in drug manufacturing due to their compatibility with various formulation techniques and their ability to enhance drug dissolution rates. This property is particularly important for oral dosage forms, where rapid absorption is desired.
In summary, (3R)-3-(bromomethyl)piperidine;hydrochloride (CAS No: 2306248-54-2) represents a significant tool in pharmaceutical chemistry. Its unique structural features—combining a chiral piperidine ring with a reactive bromomethyl group and a stable hydrochloride salt form—make it a versatile intermediate for drug development. As research continues to uncover new therapeutic applications for piperidine derivatives, compounds like this are likely to play an increasingly important role in the discovery and synthesis of novel pharmaceuticals.
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